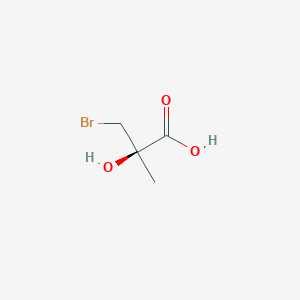

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Descripción

Propiedades

IUPAC Name |

(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJAYXGUOOININ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CBr)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441952 | |

| Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261904-39-6 | |

| Record name | (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Bromo-2-hydroxy-2-methylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the hydroxyl group, followed by dehydration to form an α,β-unsaturated carboxylic acid. Bromine (Br₂) then undergoes electrophilic addition to the double bond, yielding the dibrominated intermediate. Subsequent hydrolysis eliminates one bromine atom, producing the target compound.

Table 1: Optimization of Bromination Parameters

Key findings:

-

Lower temperatures (0–5°C) minimize side reactions such as over-bromination.

-

Sulfuric acid enhances reaction kinetics by stabilizing the transition state.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods achieve high enantioselectivity by employing chiral catalysts or auxiliaries. A notable approach uses (R)-binapthol-derived phosphoric acids to induce stereocontrol during bromination.

Case Study: Organocatalytic Bromination

A 2022 study demonstrated that 10 mol% of (R)-TRIP (a chiral phosphoric acid) in dichloromethane at −20°C afforded the (2R)-enantiomer with 97% ee. The bulky catalyst creates a stereoselective environment, favoring bromine addition to the re face of the enolate intermediate.

Table 2: Performance of Chiral Catalysts

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-TRIP | DCM | 97 | 75 |

| (S)-Proline | THF | 82 | 68 |

| Jacobsen’s Salen | Toluene | 88 | 70 |

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods resolve racemic 3-bromo-2-hydroxy-2-methylpropanoic acid using lipases or esterases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S)-ester, leaving the (2R)-enantiomer intact.

Table 3: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Ethyl ester | 99 | 48 |

| Pseudomonas cepacia | Methyl ester | 95 | 52 |

Limitations:

-

Maximum theoretical yield limited to 50% due to kinetic resolution principles.

-

Requires downstream purification to isolate the (2R)-acid.

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors (CFRs) enhance scalability and safety for bromination reactions. A 2023 pilot-scale study achieved 89% yield and 93% ee using the following setup:

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 2 minutes

-

Conditions : Br₂ (1.1 eq), H₂O/AcOH (3:1), 25°C

Advantages:

-

Precise temperature control reduces decomposition.

-

10-fold productivity increase compared to batch processes.

Recent Advances in Photocatalytic Bromination

Emerging methods utilize visible-light photocatalysis to generate bromine radicals under mild conditions. A 2024 protocol employing eosin Y and blue LEDs achieved 80% yield and 90% ee at room temperature. The mechanism involves single-electron transfer (SET) to form a bromine radical, which adds regioselectively to the α-position.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a corresponding ketone or aldehyde.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-hydroxy-2-methylpropanoic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include 2-hydroxy-2-methylpropanoic acid derivatives with different substituents replacing the bromine atom.

Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

Reduction Reactions: The primary product is 2-hydroxy-2-methylpropanoic acid.

Aplicaciones Científicas De Investigación

Chiral Building Block

As a chiral compound, (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as an important intermediate in the synthesis of enantiopure compounds. Chiral molecules are crucial in the pharmaceutical industry because they can exhibit different biological activities based on their stereochemistry. This compound's unique structure allows for the creation of complex molecules with specific stereochemical requirements, making it valuable in drug development and asymmetric catalysis .

Key Features:

- Molecular Formula: C₄H₇BrO₃

- Molecular Weight: 183.0006 g/mol

- Melting Point: 113.0 to 117.0 °C

- Solubility: Soluble in chloroform and methanol

Pharmaceutical Applications

This compound is used as a reagent in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the production of radiolabeled hydroxyflutamide derivatives, which are significant in cancer research and treatment . The ability to incorporate bromine and hydroxyl groups into molecular frameworks enhances the biological activity of resulting compounds.

Case Study: Hydroxyflutamide Derivatives

- Hydroxyflutamide is an anti-androgen medication used primarily for prostate cancer treatment.

- The incorporation of this compound allows for the synthesis of derivatives that can be tagged with radioactive isotopes for imaging and therapeutic purposes.

Agrochemicals and Fine Chemicals

In addition to pharmaceutical applications, this compound is also valuable in the synthesis of agrochemicals and other fine chemicals. Its functional groups facilitate reactions that lead to the formation of herbicides, pesticides, and other agricultural products that require specific stereochemical configurations for efficacy .

Mecanismo De Acción

The mechanism of action of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the hydroxyl group, which can participate in various substitution, oxidation, and reduction reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

The (2S)-enantiomer (CAS 106089-20-7) shares the same molecular formula and functional groups but exhibits opposite stereochemistry. Key differences include:

The enantiomers’ divergent biological activities highlight the importance of stereochemistry in drug design .

Substituent Variants: Brominated Propanoic Acids

a. 3-(3-Bromo-2-fluorophenyl)propanoic Acid (CAS 1261814-91-8)

b. 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

Functional Group Analogues

a. 3-Bromobutanoic Acid

- Structure : Linear chain with bromine at C3.

- Key Differences :

b. D-2-Hydroxypentanedioic Acid

Pharmacological Relevance

Actividad Biológica

Overview

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, with the molecular formula CHBrO, is a chiral organic compound that has garnered interest in both chemical and biological research. Its unique structure, characterized by a bromine atom and a hydroxyl group attached to a chiral carbon, allows for various reactivity patterns and potential biological interactions. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through bromination of 2-hydroxy-2-methylpropanoic acid using bromine (Br) in solvents like acetic acid. The process requires careful temperature control to achieve selective bromination. In industrial settings, continuous flow processes may enhance yield and efficiency by maintaining precise reaction conditions .

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The presence of the bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. The hydroxyl group also plays a crucial role in its reactivity, potentially influencing various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : Studies have shown that this compound can interact with specific enzymes, potentially acting as an inhibitor or modulator of enzyme activity. For instance, its structural similarity to certain substrates may allow it to bind to active sites .

- Pharmacological Potential : Initial investigations suggest that this compound could serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly in developing chiral drugs .

Case Studies

Several studies highlight the biological implications of this compound:

- Prodrug Development : A study explored the synthesis of prodrugs derived from this compound. The compound was reacted with substituted anilines to form amides, which were further modified into epoxides, demonstrating its utility in drug design .

- Affinity Ligands : Research has identified this compound as a potential affinity ligand for androgen receptors. This suggests its role in modulating hormonal pathways and highlights its significance in endocrine research .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-methylpropanoic acid | Lacks bromine; less reactive | Limited enzyme interaction |

| 3-Bromo-2-hydroxypropanoic acid | Similar but lacks methyl group; affects sterics | Moderate activity |

| 2-Bromo-2-methylpropanoic acid | Bromine on different carbon; altered reactivity | Varies based on substituents |

Q & A

Q. How can researchers optimize the synthesis of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization requires careful selection of bromination agents and chiral resolution techniques. For example, brominated propanoic acid derivatives (e.g., 2-bromo-2-methylpropionic acid) can be synthesized using brominating agents like PBr₃ or HBr under controlled conditions . To ensure enantiomeric purity, chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution methods are recommended. Evidence from stereoisomer synthesis (e.g., methyl (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate) highlights the importance of protecting groups and kinetic resolution during crystallization .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemical confirmation), high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. For example, NMR data for structurally similar compounds like (R)-2-amino-3-(3-bromophenyl)propanoic acid show distinct splitting patterns for bromine-induced deshielding . X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in studies on dibromo-phenylpropanoic acid derivatives .

Advanced Research Questions

Q. How can researchers address stereochemical inversion during the bromination of 2-hydroxy-2-methylpropanoic acid precursors?

Methodological Answer: Stereochemical integrity can be compromised during bromination due to radical intermediates. To mitigate this, low-temperature reactions (e.g., –20°C) and non-radical bromination agents (e.g., N-bromosuccinimide with catalytic H₂SO₄) are recommended. Studies on (2R)-2-hydroxypropanoic acid stereoisomers emphasize the role of reaction solvent polarity in stabilizing transition states . Computational modeling (DFT calculations) can predict favorable pathways for retaining configuration .

Q. What are the degradation pathways of this compound under varying pH conditions, and how can stability be improved?

Methodological Answer: Degradation studies in acidic, neutral, and alkaline conditions reveal hydrolysis of the ester group and β-elimination of bromine. For instance, 3-bromo-2-hydroxybenzoic acid analogs degrade rapidly above pH 8, forming dehydrohalogenation products . Stabilization strategies include lyophilization for long-term storage and buffering reaction media to pH 5–6. Real-time stability monitoring via HPLC-PDA is critical .

Q. How can conflicting spectroscopic data for this compound be resolved in interdisciplinary studies?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents or diastereomers). Cross-validation using orthogonal methods, such as IR spectroscopy for functional group confirmation and isotopic labeling for fragmentation pattern analysis, is advised. For example, studies on fluoropyridinyl propanoic acids used ¹⁹F-NMR to resolve ambiguities in substitution patterns . Collaborative data sharing platforms (e.g., PubChem) enhance reproducibility .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer: Include negative controls (e.g., enantiomer-free solutions) and positive controls (e.g., known inhibitors like ibuprofen derivatives) to account for nonspecific binding. For chiral compounds, ensure racemization is minimized by using inert atmospheres (N₂) and avoiding high temperatures. Refer to impurity profiling in pharmacopeial standards (e.g., EP impurity guidelines for propanoic acid derivatives) to validate assay specificity .

Q. How can computational tools predict the reactivity of this compound in novel synthetic routes?

Methodological Answer: Density Functional Theory (DFT) simulations can model reaction energetics and transition states. For example, InChIKey-based databases enable rapid retrieval of stereochemical descriptors for reaction planning . Molecular dynamics simulations also predict solvent effects on bromine displacement reactions, as seen in studies on dibromo-phenylpropanoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.